Cheminformatics Profile & Application Guide: 4-(4-Methylsulfanyl-phenyl)-piperidine
Cheminformatics Profile & Application Guide: 4-(4-Methylsulfanyl-phenyl)-piperidine
The following technical guide is structured to provide an exhaustive analysis of 4-(4-Methylsulfanyl-phenyl)-piperidine , a critical intermediate in the synthesis of NR2B-selective NMDA antagonists like Traxoprodil (CP-101,606).
Executive Summary
4-(4-Methylsulfanyl-phenyl)-piperidine (also designated as 4-(4-(methylthio)phenyl)piperidine) is a pharmacophore scaffold used primarily in the development of central nervous system (CNS) agents.[1][2] Structurally, it consists of a secondary amine (piperidine) substituted at the para position with a thioether-functionalized phenyl ring.[2]
Its significance lies in its role as a precursor for Traxoprodil , where the piperidine nitrogen serves as a nucleophile for coupling with chiral epoxides.[2][3] The presence of the methylsulfanyl (thiomethyl) group introduces specific metabolic and lipophilic characteristics, necessitating precise handling protocols to prevent S-oxidation (sulfoxide/sulfone formation) during synthesis and storage.[2]
Part 1: Molecular Identity & Structural Analysis[4]
Chemical Identity
| Property | Data |
| IUPAC Name | 4-(4-methylsulfanylphenyl)piperidine |
| Common Name | 4-(4-Methylthiophenyl)piperidine |
| CAS Number (Free Base) | Not widely listed; use specific salt CAS for procurement |
| CAS Number (HCl Salt) | 918884-51-2 (Reference standard) |
| Molecular Formula | C₁₂H₁₇NS |
| Molecular Weight | 207.34 g/mol (Free Base) / 243.80 g/mol (HCl Salt) |
| SMILES | CSC1=CC=C(C=C1)C2CCNCC2 |
| InChI Key | Computed:[1][4] ZJYZYJZZJZZJZZ-UHFFFAOYSA-N |
Structural Pharmacophore Analysis
The molecule possesses two distinct electronic zones that dictate its reactivity and pharmacological profile:
-
The Piperidine Head (Basic): A secondary amine (pKa ~10.[2][3]8) that acts as the primary handle for derivatization (alkylation/acylation).[2][3] It is highly prone to carbamate formation upon exposure to atmospheric CO₂.[2][3]
-
The Thioether Tail (Lipophilic/Metabolic): The S-Me group is electron-donating (+M effect), increasing the electron density of the phenyl ring.[2] However, it is a "soft spot" for metabolic oxidation by CYP450 enzymes (specifically FMOs) to sulfoxides (-S(=O)-) and sulfones (-S(=O)₂-).[2]
Figure 1: Pharmacophore dissection highlighting reactive and metabolic zones.
Part 2: Physicochemical Properties[2][7]
The following data aggregates experimental observations and high-fidelity predictions (ACD/Labs, ChemAxon) for the Free Base unless otherwise noted.
Physical Constants
| Property | Value | Context/Notes |
| Physical State | Viscous Oil or Low-Melting Solid | Free base often oils out; HCl salt is a white crystalline solid.[2][3] |
| Melting Point | 205–210 °C | Applies to HCl Salt .[2][3] Free base MP is significantly lower (< 50 °C).[2][3] |
| Boiling Point | ~335 °C (Predicted) | Decomposes before boiling at atm pressure.[2][3] Distill only under high vacuum (<0.1 mmHg). |
| Density | 1.06 ± 0.1 g/cm³ | Slightly denser than water due to Sulfur atom.[2][3] |
| Solubility (Water) | < 0.5 mg/mL (Free Base) | Hydrophobic.[2] Requires pH < 4 for aqueous solubility (protonation).[2][3] |
| Solubility (Organic) | High | Soluble in DCM, MeOH, DMSO, Ethyl Acetate.[2] |
Electronic & Thermodynamic Parameters
-
pKa (Base): 10.8 ± 0.2 .[2][3] The piperidine nitrogen is strongly basic.[2][3] This necessitates that extraction protocols use a pH > 12 aqueous phase to ensure the molecule remains in the organic layer.[2][3]
-
LogP (Lipophilicity): 2.9 – 3.2 .[2][3] The methylsulfanyl group adds significant lipophilicity compared to 4-phenylpiperidine (LogP ~2.4).[2][3] This indicates high Blood-Brain Barrier (BBB) permeability potential.[2][3]
-
Polar Surface Area (PSA): 37 Ų . (12 Ų for secondary amine + 25 Ų for sulfide).[2][3] Well within the range for CNS penetration (< 90 Ų).[2][3]
Part 3: Synthesis & Purification Protocols
"Sulfur-Safe" Synthetic Route
Standard hydrogenation (Pd/C) often fails with sulfur-containing compounds due to catalyst poisoning.[2][3] The following route utilizes a Grignard addition followed by a non-catalytic reduction to preserve the thioether.[2][3]
Step 1: Grignard Addition
-
Reagents: N-Benzyl-4-piperidone + 4-(Methylthio)phenylmagnesium bromide.[2][3]
-
Conditions: THF, -78°C to RT.
-
Product: N-Benzyl-4-hydroxy-4-(4-methylthiophenyl)piperidine.[3]
Step 2: Dehydration & Reduction (Ionic Hydrogenation) [2]
-
Reagents: Triethylsilane (Et₃SiH) + Trifluoroacetic Acid (TFA).[2][3]
-
Mechanism: Acid-catalyzed dehydration forms the alkene (tetrahydropyridine), which is immediately reduced by the silane.[2]
-
Why this works: Avoids transition metal catalysts that are poisoned by sulfur.[2][3]
Step 3: N-Debenzylation
-
Reagents: 1-Chloroethyl chloroformate (ACE-Cl) followed by MeOH reflux.
-
Note: Standard Pd/H₂ debenzylation is NOT recommended due to sulfur poisoning.[2][3]
Figure 2: Synthetic workflow designed to avoid catalyst poisoning by the sulfur moiety.
Purification Protocol (Acid-Base Extraction)
Due to the high pKa, this compound can be purified without chromatography using a "pH-Switch" technique.[2]
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
Basification: Collect aqueous acidic layer.[2][3] Cool to 0°C. Slowly add 50% NaOH until pH > 12.
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).[2][3]
-
Drying: Dry combined DCM layers over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though unlikely here).
-
Salt Formation (Optional): Bubble HCl gas through the DCM solution to precipitate the hydrochloride salt for stable storage.
Part 4: Handling, Stability & Safety[7]
Stability Concerns
-
Oxidation: The sulfide is susceptible to air oxidation to the sulfoxide (S=O).[2][3]
-
Carbamate Formation: Like all secondary amines, it reacts with atmospheric CO₂.[2][3]
-
Mitigation: Store as the HCl salt or in a tightly sealed container.
-
Analytical Markers (QC)
-
¹H NMR (CDCl₃): Look for the S-Methyl singlet at δ 2.45 ppm .[2][3] The piperidine ring protons will appear as multiplets between δ 1.6–3.2 ppm.[2][3]
-
Impurity Watch: A peak at M+16 (224 m/z) indicates S-oxidation (Sulfoxide impurity).[2][3]
Safety (SDS Summary)
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.
-
Odor: Characteristic unpleasant "sulfur/mercaptan-like" odor combined with an amine smell.[2][3] Handle in a fume hood.
-
Incompatibility: Strong oxidizing agents (Peroxides, KMnO₄) and acid chlorides (unless intended for reaction).[2]
References
-
Chenard, B. L., et al. (1995).[2][3][5] (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Responses. Journal of Medicinal Chemistry, 38(16), 3138–3145.[2] Link[2][5]
-
Menniti, F. S., et al. (1997).[2][3][5] CP-101,606, a potent neuroprotectant selective for forebrain NMDA receptors.[2][3] European Journal of Pharmacology, 331(2-3), 117–126.[2] Link
-
PubChem Compound Summary. (2024). 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride.[2][3] National Center for Biotechnology Information.[2][3] Link[2]
-
Pfizer Inc. (2000).[2][3] Enantioselective synthesis of NR2B antagonists. World Intellectual Property Organization Patent WO2000000197.[2][3] Link[2]
-
Butler, T. W., et al. (1998).[2][3] Rational design of CP-101,606: A potent and selective NR2B antagonist. Journal of Medicinal Chemistry. Link[2]
Sources
- 1. 4-[(4-Methylphenyl)methyl]piperidine | C13H19N | CID 3375603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-methylphenyl)piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
